molecular formula C19H24N2O3 B2460648 N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide CAS No. 953167-99-2

N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2460648
CAS No.: 953167-99-2
M. Wt: 328.412
InChI Key: LVDSTOMNYRYYQJ-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and neuroscience research. With a molecular formula of C19H24N2O3 and a molecular weight of 328.4 g/mol, this compound is characterized by its phenethylamine core linked to a 3-methoxyphenoxy acetamide group . Acetamide derivatives are a significant class of compounds in pharmaceutical research, often explored for their potential biological activities. For instance, structurally related phenoxyacetamide compounds have been investigated as positive allosteric modulators of specific NMDA receptor subunits, such as GluN2C and GluN2D . These receptors are critical in the central nervous system, mediating processes like synaptic plasticity, learning, and memory . Dysfunction of NMDA receptors is implicated in various neurological disorders, making subunit-selective modulators a valuable tool for probing receptor function and developing potential therapeutic pathways for conditions such as schizophrenia and neuropathic pain . The structure-activity relationship (SAR) of similar molecules indicates that modifications to the ring systems and linkers can fine-tune subunit selectivity and potency, providing a versatile chemical scaffold for probe development . This product is intended for research applications only, including but not limited to in vitro assays, target identification, and lead optimization studies in drug discovery. It is not for diagnostic, therapeutic, or any other use.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-21(2)16-9-7-15(8-10-16)11-12-20-19(22)14-24-18-6-4-5-17(13-18)23-3/h4-10,13H,11-12,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDSTOMNYRYYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Phenethylamine Intermediate: The initial step involves the synthesis of 4-(dimethylamino)phenethylamine through the reaction of 4-nitrobenzaldehyde with dimethylamine, followed by reduction.

    Coupling with 3-Methoxyphenol: The phenethylamine intermediate is then reacted with 3-methoxyphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the phenoxy intermediate.

    Acetylation: The final step involves the acetylation of the phenoxy intermediate using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties

Compound Name Substituents/Functional Groups Melting Point (°C) Key Applications/Activities Reference
Target Compound 4-(Dimethylamino)phenethyl, 3-methoxyphenoxy Not Reported Inferred CNS/antimicrobial potential
N-[1,3,5]Triazinyl-α-Ketoamides (e.g., 3f) 3-Methoxyphenyl, triazinyl ~150–200* Antimicrobial, chemical synthesis
Compound 5g () Dimethylaminophenyl, naphthylmethyl 174 Exciplex formation (optical apps)
NLRP3 Inhibitor () Thiophene, sulfamoyl, methoxy Not Reported CNS penetration, anti-inflammatory
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxy...) Ethoxy, formyl, methoxyphenoxy Not Reported Synthetic intermediate

*Estimated range based on analogs in .

Key Observations:

  • Electron-Donating Groups: The dimethylamino and methoxy groups in the target compound enhance solubility and electron density, similar to triazinyl derivatives (e.g., 3f) .
  • Aromatic vs.

Pharmacological and Functional Comparisons

Key Insights:

  • Antimicrobial Potential: The target compound’s 3-methoxyphenoxy group resembles phenoxyacetamides (e.g., compound 47), which exhibit gram-positive antibacterial activity .
  • CNS Applications: The dimethylamino group, present in both the target compound and the NLRP3 inhibitor, correlates with moderate BBB penetration in preclinical models .

Key Points:

  • Synthetic Complexity : The target compound’s synthesis likely parallels triazinyl acetamides, requiring controlled amide bond formation .
  • Stability: Methoxy and dimethylamino groups may reduce oxidative degradation compared to nitro- or halogen-substituted analogs .

Biological Activity

N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following functional groups:

  • Dimethylamino group : Known for its ability to enhance solubility and biological activity.
  • Phenethyl moiety : Often associated with neurotransmitter activity.
  • Methoxyphenoxy group : Contributes to the compound's binding affinity and specificity.

This unique combination of functional groups suggests potential interactions with various biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The dimethylamino group may facilitate binding to neurotransmitter receptors, while the methoxyphenoxy moiety can enhance the compound's affinity for target sites.

Potential Targets

  • Monoamine Transporters : The compound may influence neurotransmitter levels by modulating the activity of transporters responsible for serotonin and norepinephrine uptake, similar to other compounds with structural similarities that target these pathways .
  • Cellular Signaling Pathways : By affecting receptor activity, it could alter downstream signaling cascades involved in mood regulation and cognitive functions.

Biological Activity and Therapeutic Applications

Research indicates that this compound shows promise in several therapeutic areas:

  • Antidepressant Activity : Given its potential interaction with monoamine transporters, this compound may exhibit antidepressant-like effects, similar to established SSRIs (Selective Serotonin Reuptake Inhibitors).
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis .
  • Anti-inflammatory Properties : There is emerging evidence that such compounds can modulate inflammatory pathways, potentially benefiting conditions like neuroinflammation.

Study 1: Neurotransmitter Modulation

A study explored the effects of this compound on serotonin transporter (SERT) activity in vitro. Results indicated a significant inhibition of SERT, leading to increased serotonin levels in neuronal cultures. This suggests a mechanism that could underlie antidepressant effects .

Study 2: Neuroprotection

Another research effort investigated the neuroprotective effects of similar compounds against glutamate-induced excitotoxicity in neuronal cell lines. The findings demonstrated that these compounds could significantly reduce cell death, highlighting their potential for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReferences
This compoundDimethylamino, MethoxyphenoxyAntidepressant-like, Neuroprotective
APP+ (Fluorescent Analog)Dimethylamino groupMonitors SERT activity
Other PhenethylaminesVariesVariable antidepressant effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide?

  • Methodology :

  • Step 1 : Start with substituted phenols (e.g., 3-methoxyphenol) and react with chloroacetyl chloride under alkaline conditions to form the phenoxyacetamide backbone .
  • Step 2 : Introduce the dimethylamino phenethyl group via nucleophilic substitution or reductive amination. For example, react 4-(dimethylamino)phenethylamine with the intermediate acetamide in the presence of a coupling agent like EDCI/HOBt .
  • Step 3 : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Confirm purity with HPLC (>95%) .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8 ppm, dimethylamino protons at δ 2.2–2.4 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 357.18; observed = 357.17) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if applicable) .

Q. What in vitro pharmacological screening models are appropriate for preliminary bioactivity assessment?

  • Assays :

  • Kinase Inhibition : Test against Aurora kinases (IC₅₀ determination via ADP-Glo™ assays) .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Receptor Binding : Radioligand displacement assays for GPCRs or neurotransmitter receptors (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Strategy :

  • Variation of Substituents : Synthesize analogs with modified methoxy groups (e.g., 3-ethoxy, 3-fluoro) or dimethylamino replacements (e.g., pyrrolidinyl) .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical binding interactions with targets like Aurora-A kinase .
  • Data Analysis : Compare IC₅₀ values across analogs to identify trends (e.g., electron-withdrawing groups enhance kinase inhibition) .

Q. How should researchers address contradictions in bioactivity data across different assay conditions?

  • Troubleshooting :

  • Assay Reproducibility : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .
  • Impurity Analysis : Quantify byproducts (e.g., hydrolyzed acetamide) via LC-MS and correlate with reduced activity .
  • Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Approaches :

  • Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to Aurora kinases in live cells .
  • CRISPR Knockout : Generate Aurora-A/B knockout cell lines and compare compound efficacy .
  • Transcriptomics : RNA-seq to identify downstream pathways (e.g., apoptosis markers like caspase-3) .

Q. How can stability and degradation profiles be systematically evaluated under physiological conditions?

  • Protocols :

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24h. Analyze degradants via LC-MS .
  • Plasma Stability : Incubate in rat plasma (37°C, 1h) and quantify parent compound using UPLC-PDA .
  • Light Sensitivity : Store under ICH Q1B conditions (UV/visible light) and monitor photodegradation .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (≈2.5), BBB permeability, and CYP450 interactions .
  • MD Simulations : Run 100-ns simulations (AMBER) to assess binding stability with Aurora-A kinase .
  • Metabolism Prediction : GLORYx to identify potential Phase I/II metabolites (e.g., N-demethylation) .

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